XL765

Catalog No.
S546875
CAS No.
1349796-36-6
M.F
C31H29N5O6S
M. Wt
599.662
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL765

CAS Number

1349796-36-6

Product Name

XL765

IUPAC Name

N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide

Molecular Formula

C31H29N5O6S

Molecular Weight

599.662

InChI

InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36)

InChI Key

HJSSPYJVWLTYHG-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC

solubility

Soluble in DMSO

Synonyms

Voxtalisib-Analog; XL765-Analog; XL 765-Analog; XL-765-Analog; SAR245409-Analog; SAR245409-Analog; SAR 245409-Analog.

The exact mass of the compound N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide is 599.1839 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kinase Inhibition:

The compound contains a quinoxalin-2-yl moiety, a chemical structure present in several known kinase inhibitors []. Kinases are enzymes involved in regulating various cellular processes. Inhibiting specific kinases is a strategy for treating various diseases, including cancer and inflammatory conditions []. Further research into the specific kinase targets of N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide could be warranted.

Medicinal Chemistry:

The presence of functional groups like methoxy and amide suggests the possibility of modifying the molecule to improve potency, selectivity, or other drug-like properties. Medicinal chemists could explore these modifications to optimize the compound for potential therapeutic applications.

Development of Research Tools:

The specific structure of the molecule could be useful for researchers studying protein-protein interactions or other cellular processes. By attaching a fluorescent tag or other detectable moiety, scientists could potentially use the compound as a tool to investigate cellular signaling pathways [].

XL765, also known as SAR245409, is an investigational small molecule developed by Exelixis, Inc. It functions primarily as a dual inhibitor of phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are often dysregulated in various cancers. This compound is characterized by its oral bioavailability and selective inhibition of Class I PI3K isoforms as well as mTOR, making it a promising candidate for cancer therapy. The molecular weight of XL765 is approximately 119478.065 Da, and it has shown efficacy in preclinical models, particularly in inhibiting tumor growth and enhancing the effects of other chemotherapeutic agents .

Due to the lack of research on this specific compound, its mechanism of action is unknown. However, the presence of a quinoxalin ring system suggests a potential interaction with enzymes like PI3K, as described in the original patent (WO2007044729A2 []) for similar compounds.

XL765 operates through the inhibition of key signaling pathways involved in cell growth and survival. Specifically, it inhibits:

  • Phosphoinositide-3 kinase (PI3K): This pathway is frequently activated in tumors, promoting cell proliferation and survival.
  • Mammalian target of rapamycin (mTOR): Inhibition of mTOR affects protein synthesis and cellular metabolism.

The compound's mechanism involves blocking the phosphorylation of downstream targets such as AKT and p70S6K, leading to reduced cell viability and increased apoptosis in cancer cells .

In preclinical studies, XL765 has demonstrated significant biological activity against various cancer types, including:

  • Glioblastoma: Induces apoptosis through endoplasmic reticulum stress and upregulation of death receptor 5 (DR5).
  • Breast, lung, ovarian, prostate cancers: Shown to inhibit tumor growth effectively.

The compound has been observed to enhance the anti-tumor effects when combined with other agents like temozolomide, indicating its potential for combination therapies .

The synthesis of XL765 involves several steps typical for pyridopyrimidinone derivatives. While specific proprietary methods are not disclosed in public literature, the general approach includes:

  • Formation of the pyridopyrimidinone core: This involves cyclization reactions that establish the bicyclic structure.
  • Functionalization: Introduction of side chains that enhance potency and selectivity towards PI3K and mTOR.
  • Purification: Techniques such as chromatography are employed to obtain the final product in high purity.

The exact synthetic route may vary based on optimization for yield and biological activity .

XL765 is primarily being investigated for its applications in oncology. Its potential uses include:

  • Monotherapy: For patients with advanced tumors expressing PI3K/mTOR pathway alterations.
  • Combination therapy: Enhancing the efficacy of existing chemotherapeutic agents.
  • Research tool: To study PI3K/mTOR signaling pathways in cancer biology.

Clinical trials are ongoing to evaluate its safety and efficacy in human subjects .

Interaction studies have shown that XL765 can significantly alter the pharmacodynamics of other drugs. In particular:

  • Temozolomide: XL765 enhances the cytotoxic effects of this standard chemotherapy agent in glioblastoma models.
  • Other chemotherapeutics: The compound has been shown to work synergistically with various agents, potentially improving treatment outcomes for patients with resistant tumors.

The interactions highlight XL765's role not only as a standalone treatment but also as an adjunct therapy to enhance existing regimens .

Several compounds share similarities with XL765 in terms of their mechanisms or therapeutic targets. Below is a comparison highlighting their uniqueness:

Compound NameMechanismUnique Features
VoxtalisibDual PI3K/mTOR inhibitorAlso targets mTORC1/mTORC2 pathways
GDC-0941PI3K inhibitorSelective for Class I PI3K; less potent than XL765
BEZ235Dual PI3K/mTOR inhibitorExhibits more extensive kinase inhibition profile
ZSTK474PI3K inhibitorFocuses on Class I PI3K but less selective than XL765

XL765 stands out due to its high selectivity for Class I PI3Ks and mTOR while demonstrating significant efficacy across various tumor models .

Molecular Structure and Nomenclature

IUPAC Name and Structural Formula

The official International Union of Pure and Applied Chemistry nomenclature for XL765 is 2-amino-8-ethyl-4-methyl-6-(1H-pyrazol-5-yl)pyrido[2,3-d]pyrimidin-7-one. This systematic name precisely describes the complex heterocyclic structure containing multiple nitrogen-containing rings fused together in a specific architectural arrangement.

The molecular formula of XL765 is C₁₃H₁₄N₆O, indicating a composition of thirteen carbon atoms, fourteen hydrogen atoms, six nitrogen atoms, and one oxygen atom. The molecular weight is calculated to be 270.29 grams per mole. The structural formula reveals a pyrido[2,3-d]pyrimidine core scaffold substituted with an ethyl group at position 8, a methyl group at position 4, an amino group at position 2, and a pyrazolyl substituent at position 6, with a ketone functionality at position 7.

The InChI (International Chemical Identifier) representation is InChI=1S/C13H14N6O/c1-3-19-11-8(7(2)16-13(14)17-11)6-9(12(19)20)10-4-5-15-18-10/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17). The corresponding InChI Key is RGHYDLZMTYDBDT-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications.

Physicochemical Properties

Solubility Profiles in Polar and Nonpolar Solvents

The solubility characteristics of XL765 demonstrate distinct patterns across different solvent systems, reflecting its molecular polarity and hydrogen bonding capacity. In dimethyl sulfoxide, XL765 exhibits substantial solubility with reported values ranging from 10 milligrams per milliliter to 54 milligrams per milliliter, corresponding to approximately 37 millimolar to 200 millimolar concentrations. This high solubility in dimethyl sulfoxide indicates favorable interactions between the polar regions of the molecule and the aprotic polar solvent.

Dimethylformamide presents moderate solubility for XL765, with documented values of approximately 1 milligram per milliliter. This reduced solubility compared to dimethyl sulfoxide suggests specific molecular interactions that favor the sulfoxide solvent system. In contrast, XL765 demonstrates negligible solubility in water and ethanol, with both solvents classified as producing insoluble mixtures. This hydrophobic behavior aligns with the compound's heterocyclic aromatic structure and limited polar surface area.

SolventSolubility (mg/mL)Molar Concentration (mM)Reference
Dimethyl Sulfoxide10-5437-200
Dimethylformamide13.7
WaterInsoluble-
EthanolInsoluble-

Thermal Stability and Degradation Kinetics

The thermal stability profile of XL765 reveals important characteristics for storage and handling protocols. According to safety documentation, the melting point and boiling point ranges remain undetermined through standard analytical methods. However, computational predictions suggest a boiling point of approximately 605°C with a deviation of ±65°C. The decomposition temperature has not been definitively established through experimental measurements.

Stability testing indicates that XL765 maintains chemical integrity for extended periods under appropriate storage conditions. When stored as a crystalline solid at -20°C, the compound demonstrates stability for at least four years. At 4°C storage temperatures, stability is maintained for approximately six months. When dissolved in appropriate solvents, the compound shows reduced stability periods, with -80°C storage extending stability to six months and -20°C storage providing stability for six months in solution form.

The thermal decomposition products of XL765 under extreme conditions include carbon oxides and nitrogen oxides, consistent with the molecular composition containing carbon, nitrogen, and oxygen atoms. These degradation pathways suggest oxidative decomposition mechanisms under high-temperature conditions.

Spectroscopic Identification (UV-Vis, NMR, Mass Spectrometry)

Ultraviolet-visible spectrophotometry of XL765 reveals characteristic absorption maxima at 220 nanometers and 362 nanometers. These absorption peaks correspond to electronic transitions within the conjugated aromatic system, with the shorter wavelength absorption attributed to π→π* transitions in the aromatic rings and the longer wavelength absorption likely associated with n→π* transitions involving nitrogen lone pairs in the heterocyclic system.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for XL765. Proton nuclear magnetic resonance analysis shows signals consistent with the proposed structure, including characteristic patterns for the ethyl substituent, methyl group, and aromatic protons. The spectroscopic data confirm the structural assignment and purity of synthetic preparations.

Mass spectrometry analysis yields the expected molecular ion peak at mass-to-charge ratio 270, corresponding to the molecular weight of 270.29 daltons. The exact mass determination shows 270.12290909 daltons, providing precise molecular weight confirmation. For analytical quantification using liquid chromatography-tandem mass spectrometry, the compound demonstrates characteristic fragmentation patterns with transition monitoring at 572.30 → 246.10 for quantitative analysis.

Analytical MethodParameterValueReference
UV-Visλmax220, 362 nm
Mass SpectrometryMolecular Ion270 m/z
Mass SpectrometryExact Mass270.12290909 Da
LC-MS/MSTransition572.30 → 246.10

Synthetic Pathways and Purity Analysis

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of XL765 follows established methodologies for constructing pyrido[2,3-d]pyrimidine scaffolds, utilizing key synthetic transformations that build the heterocyclic framework systematically. Research literature describes synthetic approaches beginning with substituted pyrimidine precursors that undergo cyclization reactions to form the fused ring system. The synthetic strategy typically involves initial formation of the pyrimidine ring through condensation reactions between appropriate amine and carbonyl-containing starting materials.

Key synthetic intermediates in XL765 preparation include 2,4-diaminopyrimidine derivatives that serve as crucial building blocks for the final heterocyclic architecture. The construction of the pyrido ring portion requires careful control of reaction conditions to achieve proper regioselectivity and avoid unwanted side products. The introduction of the pyrazole substituent represents a critical step requiring selective coupling chemistry to install this heterocyclic fragment at the appropriate position.

The reaction mechanisms underlying XL765 synthesis involve nucleophilic aromatic substitution reactions, cyclization processes, and selective alkylation steps to introduce the ethyl and methyl substituents. The amino group installation typically occurs through reductive amination or direct amination procedures, depending on the specific synthetic route employed. Temperature control and solvent selection play crucial roles in achieving optimal yields and selectivity throughout the synthetic sequence.

Chromatographic Purity Assessment (HPLC, TLC)

High-performance liquid chromatography represents the primary analytical method for assessing XL765 purity in research and commercial preparations. Certificate of analysis documentation consistently reports purity levels exceeding 98% as determined by high-performance liquid chromatography analysis. The chromatographic methods typically employ reverse-phase column systems with gradient elution protocols using acetonitrile and aqueous buffer mobile phases.

For quantitative analysis using ultra-performance liquid chromatography-tandem mass spectrometry, separation is achieved using an Acquity BEH C18 column with dimensions of 2.1 millimeters × 50 millimeters and particle size of 1.7 micrometers. The mobile phase consists of acetonitrile and 0.1% formic acid with gradient elution providing optimal resolution and peak shape. This analytical method demonstrates linearity across concentration ranges from 1 to 2000 nanograms per milliliter with a lower limit of quantification of 1 nanogram per milliliter.

Thin-layer chromatography provides complementary analytical information for XL765 characterization, offering rapid assessment of compound identity and purity. The chromatographic behavior on normal phase silica gel systems provides fingerprint identification patterns that confirm structural identity. Combined with nuclear magnetic resonance spectroscopy and high-performance liquid chromatography, these analytical methods provide comprehensive quality assessment protocols for XL765 preparations.

Analytical MethodParameterSpecificationReference
HPLCPurity>98%
UPLC-MS/MSColumnAcquity BEH C18 (2.1×50mm, 1.7μm)
UPLC-MS/MSLinearity Range1-2000 ng/mL
UPLC-MS/MSLLOQ1 ng/mL

Cell Viability Assays Across Glioblastoma and Prostate Cancer Lineages

XL765 demonstrates potent antiproliferative activity across diverse cancer cell lineages through comprehensive cell viability assessments. In glioblastoma models, XL765 exhibits concentration-dependent cytotoxicity across multiple established cell lines, including A172, U87MG, and T98G cells [3] [4]. Cell Counting Kit-8 (CCK-8) assays and crystal violet staining methodologies consistently demonstrate dose-dependent viability suppression, with IC50 values typically ranging from 1-5 micromolar concentrations across these glioblastoma lineages [3] [5].

The cytotoxic efficacy extends beyond glioblastoma to include prostate cancer models, where XL765 treatment of PC-3 cells (phosphatase and tensin homolog-deficient) results in significant growth inhibition and pathway modulation [6] [7]. Pancreatic adenocarcinoma cell lines demonstrate variable sensitivity profiles, with BxPC-3 and Panc8.13 cells showing high sensitivity (IC50 <2 micromolar), while Panc2.13 and PA-TU8988T cells exhibit relative resistance (IC50 >5 micromolar) [8]. This differential sensitivity correlates with distinct genetic alterations affecting PI3K pathway components and baseline phosphoinositide 3-kinase activity levels.

Leukemia cell line investigations reveal that XL765 maintains cytotoxic efficacy across both acute myeloid leukemia (HL60, IC50 = 2.23 micromolar) and chronic myeloid leukemia (K562, IC50 = 4.20 micromolar) models [9]. Notably, multidrug-resistant variants of these cell lines (HL60/ADR and K562/A02) retain sensitivity to XL765 treatment, with IC50 values of 4.79 and 3.90 micromolar respectively, indicating potential therapeutic utility in chemotherapy-resistant malignancies [9].

Annexin V/PI Flow Cytometry for Apoptosis Quantification

Mechanistic characterization of XL765-induced cell death employs dual-parameter flow cytometry utilizing Annexin V and propidium iodide staining protocols to discriminate apoptotic cell populations [3] [5]. Annexin V specifically binds to phosphatidylserine residues that translocate from the inner to outer plasma membrane leaflet during early apoptotic processes, while propidium iodide identifies membrane-compromised cells in late apoptosis or necrosis [10] [11].

In glioblastoma cell lines, XL765 treatment induces dose-dependent apoptosis, with A172 cells demonstrating significant increases in Annexin V-positive populations following 24-48 hour exposures [3] [5]. The apoptotic response exhibits temporal progression, with early apoptotic cells (Annexin V-positive/propidium iodide-negative) appearing within 12-24 hours, followed by late apoptotic populations (dual-positive staining) at extended timepoints [3]. Hoechst 33258 nuclear staining complements flow cytometry analyses by revealing characteristic apoptotic nuclear morphology, including chromatin condensation and nuclear fragmentation across multiple glioblastoma lineages [3] [4].

Pancreatic cancer cell investigations demonstrate that sensitive cell lines (BxPC-3, Panc8.13) exhibit robust apoptosis induction with XL765 treatment, achieving 30-40% apoptotic cell populations at 10 micromolar concentrations after 72 hours [8]. Conversely, resistant cell lines show minimal apoptosis induction despite comparable drug exposures, suggesting that cytotoxic sensitivity directly correlates with apoptotic pathway activation rather than alternative cell death mechanisms [8].

Pan-caspase inhibitor studies using z-VAD-FMK confirm the caspase-dependent nature of XL765-induced apoptosis, as pretreatment with this inhibitor significantly attenuates nuclear fragmentation and Annexin V positivity across multiple cell line models [3]. These findings establish that XL765 cytotoxicity primarily operates through canonical apoptotic pathways rather than necrotic or autophagy-mediated cell death mechanisms.

Synergistic Interactions with Temozolomide and MEK Inhibitors

XL765 demonstrates significant synergistic interactions when combined with temozolomide, the standard alkylating chemotherapy agent for glioblastoma treatment [3] [12] [7]. In vitro combination studies across glioblastoma cell lines reveal enhanced cytotoxicity compared to single-agent treatments, with combination indices indicating true synergistic rather than merely additive effects [3] [7].

The mechanistic basis for XL765-temozolomide synergy involves complementary targeting of DNA damage response pathways and PI3K-mediated survival signals [7] [13]. XL765 inhibition of PI3K/mTOR signaling sensitizes cancer cells to temozolomide-induced DNA alkylation by suppressing DNA repair mechanisms and antiapoptotic protein expression [12] [7]. This sensitization proves particularly pronounced in temozolomide-resistant cell lines, where XL765 co-treatment overcomes resistance mechanisms and restores cytotoxic efficacy [3] [4].

Pituitary adenoma studies provide additional evidence for XL765-temozolomide synergy, with combination treatments demonstrating enhanced growth inhibition and apoptosis induction across αT3-1, GH3, and MMQ cell lines compared to monotherapy approaches [12] [13]. Western blot analyses reveal that combination treatment dramatically reduces phosphorylation of AKT and mTOR while simultaneously decreasing antiapoptotic Bcl-2 expression and increasing proapoptotic Bcl-2-associated X protein levels [12] [13].

MEK inhibitor combinations represent another promising synergistic approach, particularly in glioblastoma models with neurofibromatosis type 1 (NF1) deficiency [14]. Combined MEK and mTOR inhibition using trametinib and sapanisertib demonstrates enhanced growth inhibition and apoptosis induction compared to single-agent treatments [14]. These combinations effectively suppress compensatory pathway activation that often limits single-agent efficacy, achieving more complete pathway inhibition and sustained therapeutic responses [14].

In Vivo Pharmacodynamic Studies

Xenograft Tumor Regression in Immunodeficient Murine Models

XL765 demonstrates robust antitumor efficacy across diverse xenograft models established in immunodeficient mouse strains, including nude mice and severe combined immunodeficiency (SCID) variants [7] [15] [16]. The GBM39 intracranial xenograft model serves as a particularly stringent efficacy assessment, where XL765 administered via oral gavage at 30 milligrams per kilogram twice daily results in greater than 12-fold reduction in median tumor bioluminescence compared to vehicle-treated controls [7] [15].

Subcutaneous xenograft studies using A172 glioblastoma cells confirm the antitumor efficacy, with XL765 treatment at doses ranging from 50-100 milligrams per kilogram demonstrating significant tumor growth inhibition and extended survival compared to untreated controls [3] [4]. The therapeutic window proves favorable, as efficacious doses do not produce observable systemic toxicity or significant body weight loss in treated animals [7] [15].

Prostate cancer xenograft models utilizing PC-3 cells (phosphatase and tensin homolog-deficient) demonstrate significant tumor growth inhibition following XL765 treatment [6]. These studies establish that XL765 maintains efficacy across diverse genetic backgrounds and tumor types, supporting broad therapeutic applicability rather than narrow indication-specific activity [6] [17].

Breast cancer xenografts using MCF-7 cells with phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) mutations show particular sensitivity to XL765 treatment, with significant tumor shrinkage observed at well-tolerated doses [6] [17]. This finding supports the hypothesis that tumors harboring specific PI3K pathway alterations demonstrate enhanced therapeutic susceptibility to dual PI3K/mTOR inhibition [16] [18].

Blood-Brain Barrier Penetration and Intratumoral Distribution

Blood-brain barrier penetration represents a critical pharmacokinetic consideration for central nervous system malignancies, where many systemically active agents fail to achieve therapeutic brain concentrations [19] [20]. XL765 demonstrates measurable brain penetration in preclinical models, though the extent remains limited compared to systemic exposure levels [19] [21].

Studies using U87 glioma xenograft models reveal that XL765 achieves approximately one-tenth of plasma concentrations in brain tissue following single-dose administration [19]. Despite this relatively modest penetration ratio, the achieved brain concentrations prove sufficient to inhibit PI3K-mediated signaling in tumor tissue and produce meaningful therapeutic effects [19]. The blood-brain barrier penetration occurs primarily in areas where the barrier demonstrates increased permeability, such as tumor-associated vasculature [19] [21].

Intratumoral distribution analyses demonstrate that XL765 accumulates preferentially within tumor tissue compared to normal brain parenchyma, likely due to enhanced vascular permeability and altered blood-brain barrier integrity in neoplastic regions [19] [20]. This selective accumulation contributes to the therapeutic window by concentrating drug exposure within malignant tissue while limiting normal brain exposure [19].

Pharmacokinetic studies reveal that XL765 maintains detectable brain concentrations for extended periods following oral administration, with a duration of action approximating 24 hours for pathway inhibition biomarkers [22] [16]. This sustained exposure profile supports once or twice-daily dosing regimens for optimal therapeutic efficacy [22] [23].

Dose-Dependent Inhibition of Angiogenesis Markers (VEGF, HIF-1α)

XL765 treatment produces dose-dependent suppression of key angiogenesis regulatory factors, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α) [24] [25] [26]. These antiangiogenic effects complement the direct cytotoxic actions on tumor cells, providing dual mechanisms for therapeutic efficacy through both tumor cell killing and vascular disruption [26].

PI3K/mTOR pathway inhibition by XL765 results in decreased HIF-1α stabilization and subsequent reduction in VEGF transcriptional activation [24] [25] [26]. This effect proves particularly pronounced under hypoxic conditions typical of solid tumor microenvironments, where HIF-1α normally drives compensatory angiogenesis to maintain tumor oxygenation [24] [25]. The magnitude of VEGF suppression correlates directly with XL765 dose levels, demonstrating clear dose-response relationships for antiangiogenic activity [26].

Immunohistochemical analyses of xenograft tumor sections reveal decreased microvessel density following XL765 treatment, indicating functional angiogenesis inhibition rather than merely biochemical marker suppression [17] [26]. These changes in tumor vasculature contribute to the overall antitumor efficacy by limiting nutrient and oxygen delivery to rapidly proliferating cancer cells [26].

The antiangiogenic effects of XL765 appear to involve multiple downstream effectors of the PI3K/mTOR pathway, including AKT-mediated regulation of endothelial cell survival and mTOR-dependent control of angiogenic factor expression [26]. This multitarget approach provides more comprehensive angiogenesis inhibition compared to single-pathway interventions [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.1

Exact Mass

599.1839

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Thijssen R, Ter Burg J, van Bochove GG, de Rooij MF, Kuil A, Jansen MH, Kuijpers TW, Baars JW, Virone-Oddos A, Spaargaren M, Egile C, van Oers MH, Eldering E, Kersten MJ, Kater AP. The pan phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor SAR245409 (voxtalisib/XL765) blocks survival, adhesion and proliferation of primary chronic lymphocytic leukemia cells. Leukemia. 2016 Sep;30(9):1963. doi: 10.1038/leu.2016.184. PubMed PMID: 27600169.
2: Vogel KR, Ainslie GR, Gibson KM. mTOR inhibitors rescue premature lethality and attenuate dysregulation of GABAergic/glutamatergic transcription in murine succinate semialdehyde dehydrogenase deficiency (SSADHD), a disorder of GABA metabolism. J Inherit Metab Dis. 2016 Nov;39(6):877-886. Epub 2016 Aug 12. PubMed PMID: 27518770; PubMed Central PMCID: PMC5114712.
3: Awan FT, Gore L, Gao L, Sharma J, Lager J, Costa LJ. Phase Ib trial of the PI3K/mTOR inhibitor voxtalisib (SAR245409) in combination with chemoimmunotherapy in patients with relapsed or refractory B-cell malignancies. Br J Haematol. 2016 Oct;175(1):55-65. doi: 10.1111/bjh.14181. Epub 2016 Jun 13. PubMed PMID: 27293194.
4: Inaba K, Oda K, Aoki K, Sone K, Ikeda Y, Miyasaka A, Kashiyama T, Fukuda T, Makii C, Arimoto T, Wada-Hiraike O, Kawana K, Yano T, Osuga Y, Fujii T. Synergistic antitumor effects of combination PI3K/mTOR and MEK inhibition (SAR245409 and pimasertib) in mucinous ovarian carcinoma cells by fluorescence resonance energy transfer imaging. Oncotarget. 2016 May 17;7(20):29577-91. doi: 10.18632/oncotarget.8807. PubMed PMID: 27102436; PubMed Central PMCID: PMC5045418.
5: Radoul M, Chaumeil MM, Eriksson P, Wang AS, Phillips JJ, Ronen SM. MR Studies of Glioblastoma Models Treated with Dual PI3K/mTOR Inhibitor and Temozolomide:Metabolic Changes Are Associated with Enhanced Survival. Mol Cancer Ther. 2016 May;15(5):1113-22. doi: 10.1158/1535-7163.MCT-15-0769. Epub 2016 Feb 16. PubMed PMID: 26883274; PubMed Central PMCID: PMC4873419.
6: Lee J, Galloway R, Grandjean G, Jacob J, Humphries J, Bartholomeusz C, Goodstal S, Lim B, Bartholomeusz G, Ueno NT, Rao A. Comprehensive Two- and Three-Dimensional RNAi Screening Identifies PI3K Inhibition as a Complement to MEK Inhibitor AS703026 for Combination Treatment of Triple-Negative Breast Cancer. J Cancer. 2015 Oct 28;6(12):1306-19. doi: 10.7150/jca.13266. eCollection 2015. PubMed PMID: 26640591; PubMed Central PMCID: PMC4643087.
7: Blackwell K, Burris H, Gomez P, Lynn Henry N, Isakoff S, Campana F, Gao L, Jiang J, Macé S, Tolaney SM. Phase I/II dose-escalation study of PI3K inhibitors pilaralisib or voxtalisib in combination with letrozole in patients with hormone-receptor-positive and HER2-negative metastatic breast cancer refractory to a non-steroidal aromatase inhibitor. Breast Cancer Res Treat. 2015 Nov;154(2):287-97. doi: 10.1007/s10549-015-3615-9. Epub 2015 Oct 24. PubMed PMID: 26497877.
8: Thijssen R, Ter Burg J, van Bochove GG, de Rooij MF, Kuil A, Jansen MH, Kuijpers TW, Baars JW, Virone-Oddos A, Spaargaren M, Egile C, van Oers MH, Eldering E, Kersten MJ, Kater AP. The pan phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor SAR245409 (voxtalisib/XL765) blocks survival, adhesion and proliferation of primary chronic lymphocytic leukemia cells. Leukemia. 2016 Feb;30(2):337-45. doi: 10.1038/leu.2015.241. Epub 2015 Sep 4. PubMed PMID: 26338274.
9: Gravina GL, Mancini A, Scarsella L, Colapietro A, Jitariuc A, Vitale F, Marampon F, Ricevuto E, Festuccia C. Dual PI3K/mTOR inhibitor, XL765 (SAR245409), shows superior effects to sole PI3K [XL147 (SAR245408)] or mTOR [rapamycin] inhibition in prostate cancer cell models. Tumour Biol. 2016 Jan;37(1):341-51. doi: 10.1007/s13277-015-3725-3. Epub 2015 Jul 29. PubMed PMID: 26219891.
10: Durbas M, Horwacik I, Boratyn E, Kamycka E, Rokita H. GD2 ganglioside specific antibody treatment downregulates PI3K/Akt/mTOR signaling network in human neuroblastoma cell lines. Int J Oncol. 2015 Sep;47(3):1143-59. doi: 10.3892/ijo.2015.3070. Epub 2015 Jul 2. PubMed PMID: 26134970.
11: Inaba K, Oda K, Ikeda Y, Sone K, Miyasaka A, Kashiyama T, Fukuda T, Uehara Y, Arimoto T, Kuramoto H, Wada-Hiraike O, Kawana K, Yano T, Osuga Y, Fujii T. Antitumor activity of a combination of dual PI3K/mTOR inhibitor SAR245409 and selective MEK1/2 inhibitor pimasertib in endometrial carcinomas. Gynecol Oncol. 2015 Aug;138(2):323-31. doi: 10.1016/j.ygyno.2015.05.031. Epub 2015 May 29. PubMed PMID: 26033306.
12: Wen PY, Omuro A, Ahluwalia MS, Fathallah-Shaykh HM, Mohile N, Lager JJ, Laird AD, Tang J, Jiang J, Egile C, Cloughesy TF. Phase I dose-escalation study of the PI3K/mTOR inhibitor voxtalisib (SAR245409, XL765) plus temozolomide with or without radiotherapy in patients with high-grade glioma. Neuro Oncol. 2015 Sep;17(9):1275-83. doi: 10.1093/neuonc/nov083. Epub 2015 May 26. PubMed PMID: 26019185; PubMed Central PMCID: PMC4588757.
13: Papadopoulos KP, Egile C, Ruiz-Soto R, Jiang J, Shi W, Bentzien F, Rasco D, Abrisqueta P, Vose JM, Tabernero J. Efficacy, safety, pharmacokinetics and pharmacodynamics of SAR245409 (voxtalisib, XL765), an orally administered phosphoinositide 3-kinase/mammalian target of rapamycin inhibitor: a phase 1 expansion cohort in patients with relapsed or refractory lymphoma. Leuk Lymphoma. 2015 Jun;56(6):1763-70. doi: 10.3109/10428194.2014.974040. Epub 2014 Nov 19. PubMed PMID: 25300944.
14: Yu P, Laird AD, Du X, Wu J, Won KA, Yamaguchi K, Hsu PP, Qian F, Jaeger CT, Zhang W, Buhr CA, Shen P, Abulafia W, Chen J, Young J, Plonowski A, Yakes FM, Chu F, Lee M, Bentzien F, Lam ST, Dale S, Matthews DJ, Lamb P, Foster P. Characterization of the activity of the PI3K/mTOR inhibitor XL765 (SAR245409) in tumor models with diverse genetic alterations affecting the PI3K pathway. Mol Cancer Ther. 2014 May;13(5):1078-91. doi: 10.1158/1535-7163.MCT-13-0709. Epub 2014 Mar 14. PubMed PMID: 24634413.
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